1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

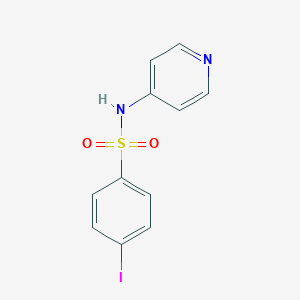

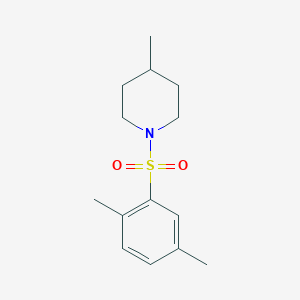

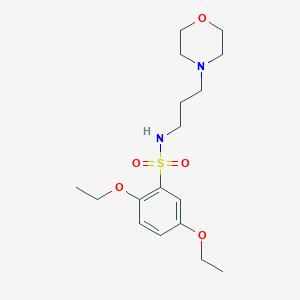

The compound “1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a benzenesulfonyl group, which is an organosulfur compound with the formula C6H6O3S . It also contains two methoxy groups attached to the benzene ring, which are inclined at 33.9 (1) ° to the benzene plane . The compound also contains a piperidine ring and a carboxylic acid ethyl ester group.

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile . This reaction is an example of an electrophilic aromatic substitution . The carbocation generated from tert-butyl alcohol reacts with 1,4-dimethoxybenzene to generate a trisubstituted product .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . The methoxy groups are inclined at 33.9 (1) ° to the benzene plane . The piperidine ring is a six-membered ring with one nitrogen atom, and the carboxylic acid ethyl ester group contains a carbonyl (C=O) and an ether (R-O-R’) group.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonyl and methoxy groups, as well as the piperidine ring and the carboxylic acid ethyl ester group. The benzenesulfonyl group, for example, can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The methoxy groups and the piperidine ring could also participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl group, for example, could make the compound acidic . The compound’s solubility could be influenced by the presence of the methoxy groups and the carboxylic acid ethyl ester group. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present.科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a building block for the synthesis of various sulfonamide derivatives . These derivatives are known for their wide range of pharmacological activities, including as diuretics, antiepileptics, and antimicrobial agents . The sulfonyl group’s ability to bind to proteins could make it a valuable moiety for drug design and discovery.

作用機序

The mechanism of action of this compound would depend on its intended use. If it were used as a reactant in a chemical reaction, its mechanism of action would likely involve the participation of its various functional groups in the reaction. For example, in a Friedel-Crafts alkylation reaction, the benzenesulfonyl and methoxy groups could act as directing groups, influencing the site of electrophilic attack on the benzene ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is acidic due to the presence of the benzenesulfonyl group, it could pose a risk of burns or eye damage . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.

特性

IUPAC Name |

ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)15-11-13(21-2)5-6-14(15)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKVPKITGNWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

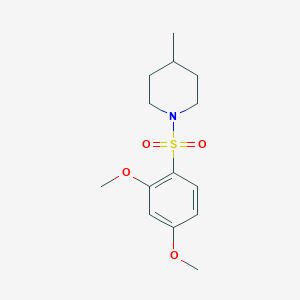

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)

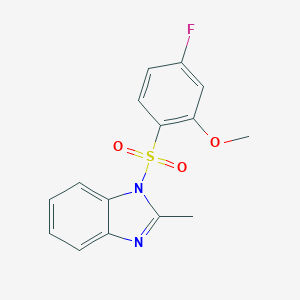

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)

![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)